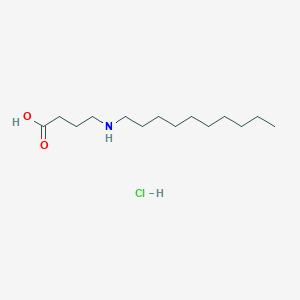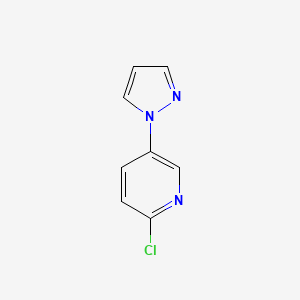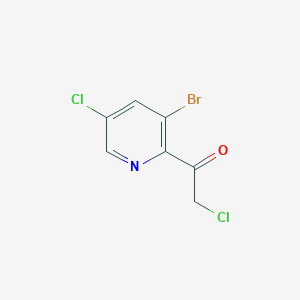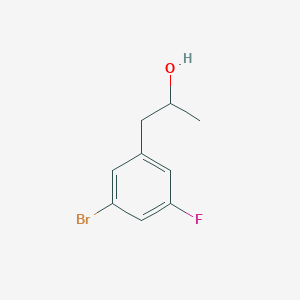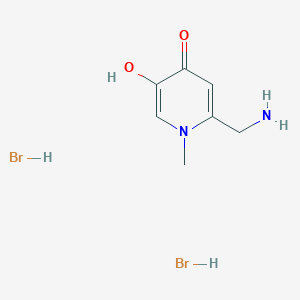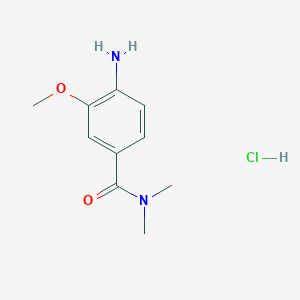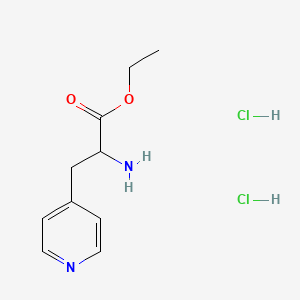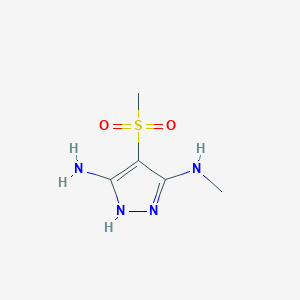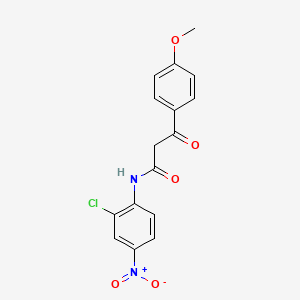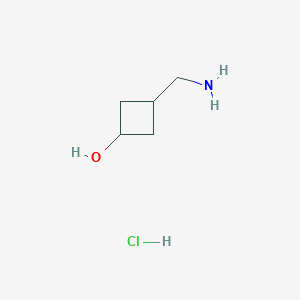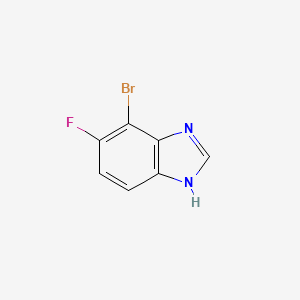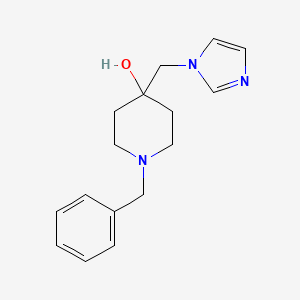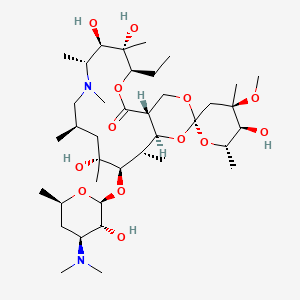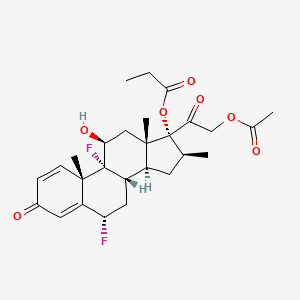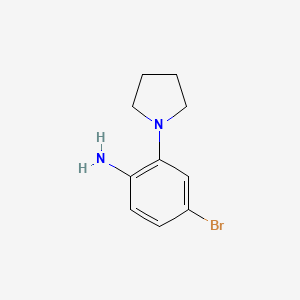
4-Bromo-2-(pyrrolidin-1-YL)aniline
描述
4-Bromo-2-(pyrrolidin-1-yl)aniline: is an organic compound with the molecular formula C10H13BrN2 It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and a pyrrolidine ring at the 2-position
作用机制
- The HCV genome polyprotein plays a crucial role in viral replication and assembly. It packages viral RNA to form a nucleocapsid and promotes virion budding .
- The compound’s action disrupts viral protein synthesis, affecting the overall viral life cycle and replication .
- Downstream effects involve reduced viral protein production, impairing the virus’s ability to propagate .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Not specified. Not reported. No details provided. Not documented. and Clearance : Data not available .
Result of Action
Action Environment
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Bromo-2-(pyrrolidin-1-yl)aniline typically involves the following steps:
Nitration of Aniline: Aniline is first nitrated to introduce a nitro group at the desired position.
Bromination: The nitrated aniline is then brominated to introduce a bromine atom at the 4-position.
Reduction: The nitro group is reduced to an amine group.
Pyrrolidine Substitution: Finally, the amine group is reacted with pyrrolidine to form the desired compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: 4-Bromo-2-(pyrrolidin-1-yl)aniline can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry:
4-Bromo-2-(pyrrolidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. It is also used in the development of new materials with specific properties.
Biology:
In biological research, this compound is used to study the effects of brominated aniline derivatives on biological systems. It is also used in the synthesis of biologically active molecules.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
相似化合物的比较
- 4-Bromo-2-(2-(pyrrolidin-1-yl)ethoxy)aniline
- 2-Bromo-4’-(1-pyrrolidinyl)acetophenone
- 5-Bromo-2-(pyrrolidin-1-yl)pyridine
Comparison:
4-Bromo-2-(pyrrolidin-1-yl)aniline is unique due to the specific positioning of the bromine and pyrrolidine groups on the aniline ring. This unique structure can result in different chemical and biological properties compared to its analogs. For example, the presence of the bromine atom at the 4-position can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.
属性
IUPAC Name |
4-bromo-2-pyrrolidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-8-3-4-9(12)10(7-8)13-5-1-2-6-13/h3-4,7H,1-2,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPVJRQTPASIJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


